molecular formula C13H20O2Si B11741458 [(4-Ethenylphenyl)diethoxymethyl]silane

[(4-Ethenylphenyl)diethoxymethyl]silane

Cat. No.: B11741458
M. Wt: 236.38 g/mol
InChI Key: YQHZEYACPXOOID-UHFFFAOYSA-N
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Description

[(4-Ethenylphenyl)diethoxymethyl]silane is an organosilicon compound with the chemical formula C13H20O2Si. It is a clear liquid that is used in various industrial and scientific applications due to its unique chemical properties. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the development of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-Ethenylphenyl)diethoxymethyl]silane typically involves the reaction of 4-vinylphenylmagnesium bromide with diethoxymethylchlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through distillation or chromatography to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

[(4-Ethenylphenyl)diethoxymethyl]silane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the compound into silanes with different functional groups.

    Substitution: The ethoxy groups can be substituted with other functional groups, such as alkoxy or aryloxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve the use of strong acids or bases as catalysts.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Various silanes with different functional groups.

    Substitution: Compounds with modified ethoxy groups.

Scientific Research Applications

[(4-Ethenylphenyl)diethoxymethyl]silane has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of advanced materials, such as polymers and resins.

    Biology: Employed in the modification of biomolecules for improved stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and medical implants.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its strong bonding properties.

Mechanism of Action

The mechanism of action of [(4-Ethenylphenyl)diethoxymethyl]silane involves the formation of covalent bonds with both organic and inorganic substrates. The compound’s silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing it to act as a cross-linking agent in various materials. This cross-linking enhances the mechanical strength, thermal stability, and chemical resistance of the resulting materials.

Comparison with Similar Compounds

[(4-Ethenylphenyl)diethoxymethyl]silane can be compared with other organosilicon compounds, such as:

    Diethoxymethylsilane: Lacks the vinyl group, making it less reactive in certain applications.

    Vinyltrimethoxysilane: Contains three methoxy groups instead of two ethoxy groups, leading to different reactivity and bonding properties.

    Phenyltriethoxysilane: Contains three ethoxy groups and a phenyl group, offering different bonding characteristics.

This compound is unique due to its combination of a vinyl group and two ethoxy groups, providing a balance of reactivity and stability that is advantageous in many applications.

Properties

Molecular Formula

C13H20O2Si

Molecular Weight

236.38 g/mol

IUPAC Name

[(4-ethenylphenyl)-diethoxymethyl]silane

InChI

InChI=1S/C13H20O2Si/c1-4-11-7-9-12(10-8-11)13(16,14-5-2)15-6-3/h4,7-10H,1,5-6H2,2-3,16H3

InChI Key

YQHZEYACPXOOID-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=C(C=C1)C=C)(OCC)[SiH3]

Origin of Product

United States

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